REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH:9]2[CH2:10][N:11]([C:21](=[O:22])[O:23][CH2:24][CH3:25])[CH2:12][CH:13]2[CH2:14][CH:15]1[C:16](=[O:17])[O:18][CH2:19][CH3:20].[CH3:26][CH2:27][OH:28]>>[NH:8]1[CH:9]2[CH2:10][N:11]([C:21](=[O:22])[O:23][CH2:24][CH3:25])[CH2:12][CH:13]2[CH2:14][CH:15]1[C:16](=[O:17])[O:18][CH2:19][CH3:20]
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Name
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CCOC(=O)C1CC2CN(C(=O)OCC)CC2N1Cc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CC2CN(C(=O)OCC)CC2N1Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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CCOC(=O)C1CC2CN(C(=O)OCC)CC2N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |